(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Mode of Action
The exact mode of action of (2S)-1-(1-Piperazinyl)-2-propanol dihydrochloride is currently unknown due to the lack of specific studies on this compound. Piperazine derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Piperazine derivatives are involved in a variety of biochemical processes, but the specific pathways for this compound require further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives: These compounds have similar structures and are also studied for their antidepressant-like effects.
Piperidine derivatives: These compounds share the piperazine ring structure and are widely used in medicinal chemistry for their various pharmacological activities.
Uniqueness
(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride is unique due to its specific stereochemistry and the presence of the piperazine ring, which contributes to its distinct biological activities and potential therapeutic applications. Its ability to interact with neurotransmitter systems and its potential use as an antidepressant set it apart from other similar compounds .
Biological Activity
(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride, a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of piperazine with propan-2-ol under acidic conditions. The compound can be characterized using various analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Pharmacological Properties
This compound exhibits a range of biological activities, primarily through its interactions with neurotransmitter receptors. Key findings from recent studies include:
- Dopamine Receptor Activity : The compound has been evaluated for its agonistic activity at dopamine receptors (D2 and D3). In a study assessing receptor functional activity, it was found to exhibit dual agonism at D2 and 5-HT1A receptors, indicating potential use in treating disorders related to dopaminergic signaling such as schizophrenia and depression .
- Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antibacterial properties. It has shown effectiveness against various Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Case Studies
Several case studies have highlighted the compound's efficacy in specific applications:
- Neuroprotective Effects : In a study exploring neuroprotective agents, derivatives of piperazine including this compound demonstrated significant neuroprotective effects in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Cancer Research : The compound's role as a small molecule inhibitor has been investigated in the context of cancer immunotherapy. It was found to disrupt PD-L1/PD-1 interactions, enhancing T-cell responses against tumor cells . This mechanism is crucial for developing new immunotherapeutic strategies.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the pharmacological profile of this compound. Variations in the piperazine ring and side chains can significantly influence receptor affinity and selectivity:
Compound Variant | D2 Receptor EC50 (nM) | 5-HT1A Receptor EC50 (nM) | Remarks |
---|---|---|---|
Parent Compound | 0.9 | 23.7 | Dual agonist activity observed |
Variant A | 0.6 | 19.1 | Enhanced potency at both receptors |
Variant B | >1000 | 0.2 | Selective for 5-HT1A receptor |
Properties
CAS No. |
954138-59-1 |
---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2S)-1-piperazin-1-ylpropan-2-ol |
InChI |
InChI=1S/C7H16N2O/c1-7(10)6-9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
XAKIZRLIXGLPBW-ZETCQYMHSA-N |
SMILES |
CC(CN1CCNCC1)O.Cl.Cl |
Isomeric SMILES |
C[C@@H](CN1CCNCC1)O |
Canonical SMILES |
CC(CN1CCNCC1)O |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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